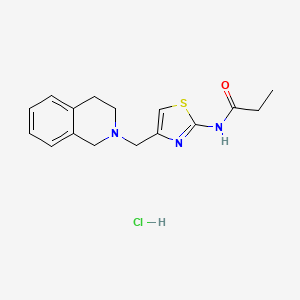
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN3OS . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, solubility, etc., are not provided in the search results .科学的研究の応用
Synthesis and Characterization
Compounds structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride have been synthesized and characterized, providing insights into their physicochemical properties and potential as pharmacological agents. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting their multifaceted application in medical research (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds have been investigated, revealing their potential in addressing infections and drug-resistant bacterial strains. For example, organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole showed strong antimicrobial activity against gram-positive and gram-negative bacteria and fungi, highlighting their application in developing new antimicrobial agents (Zablotskaya et al., 2018).
Antitumor and Cytotoxic Activities
Research into the antitumor and cytotoxic activities of related compounds has indicated their potential in cancer therapy. The synthesis of novel lipid-like organosilicon derivatives demonstrated high selective cytotoxicity towards tumor cells, suggesting their usefulness in designing cancer treatment strategies (Zablotskaya et al., 2018).
Analgesic Activity
The analgesic activities of these compounds have been explored, showing their potential in pain management. For example, the synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety indicated significant analgesic activity, opening avenues for developing new pain-relief medications (Saad et al., 2011).
Neuroprotection and Antiepileptic Effects
Investigations into the neuroprotective and antiepileptic effects of related compounds have also been conducted, contributing to the understanding of their potential in treating neurological disorders. For instance, the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy demonstrated their role in modulating epileptic activities, suggesting their application in epilepsy treatment (Citraro et al., 2006).
Safety and Hazards
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)

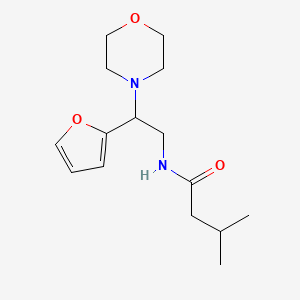
![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)
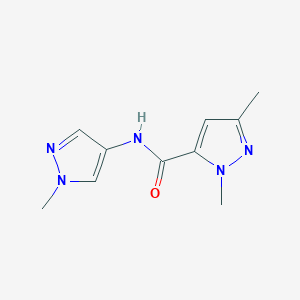
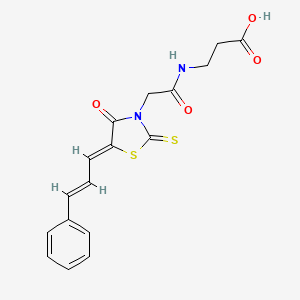
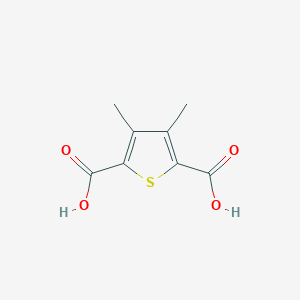
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2386962.png)
![N-[(4-Fluorophenyl)methyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide](/img/structure/B2386964.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)